![molecular formula C24H27ClN2O2RuS B12632461 chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)
chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide is a complex organometallic compound. It consists of a ruthenium center coordinated with a chlororuthenium ion and a chiral ligand, which includes diphenyl, phenylpropylamino, and methylsulfonylazanide groups. This compound is notable for its applications in catalysis and asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide typically involves the coordination of the ruthenium center with the chiral ligand. The process begins with the preparation of the ligand, which involves the reaction of diphenylamine with phenylpropylamine and methylsulfonyl chloride under controlled conditions. The resulting ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
科学的研究の応用
Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism by which chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide exerts its effects involves the coordination of the ruthenium center with target molecules. This coordination can activate or inhibit specific molecular pathways, depending on the nature of the target. The chiral ligand plays a crucial role in determining the selectivity and efficiency of these interactions .
類似化合物との比較
Similar Compounds
- Chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide
- Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(2-(4-methylbenzyloxy)ethylamino)ethyl]-methylsulfonylazanide
- Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(2-(4-methylbenzyloxy)ethylamino)ethyl]-methylsulfonylazanide
Uniqueness
Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide is unique due to its specific chiral ligand, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of chiral molecules is essential.
特性
分子式 |
C24H27ClN2O2RuS |
|---|---|
分子量 |
544.1 g/mol |
IUPAC名 |
chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide |
InChI |
InChI=1S/C24H27N2O2S.ClH.Ru/c1-29(27,28)26-24(22-17-9-4-10-18-22)23(21-15-7-3-8-16-21)25-19-11-14-20-12-5-2-6-13-20;;/h2-10,12-13,15-18,23-25H,11,14,19H2,1H3;1H;/q-1;;+2/p-1/t23-,24-;;/m0../s1 |
InChIキー |
BNUPYTHKEKTXRC-WLKYSPGFSA-M |
異性体SMILES |
CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NCCCC3=CC=CC=C3.Cl[Ru+] |
正規SMILES |
CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)NCCCC3=CC=CC=C3.Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


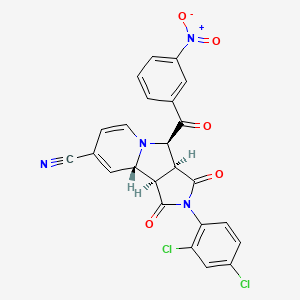
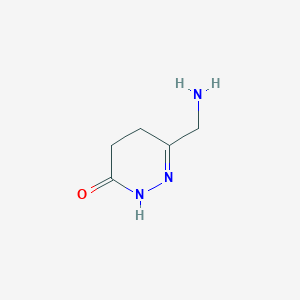
![2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
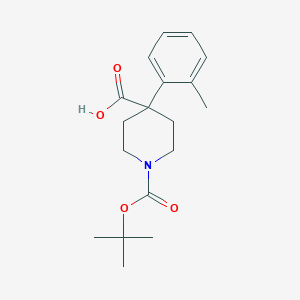

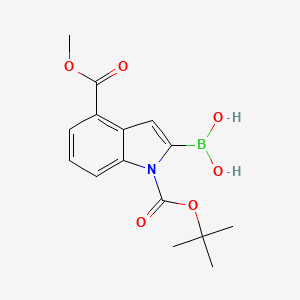
![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)
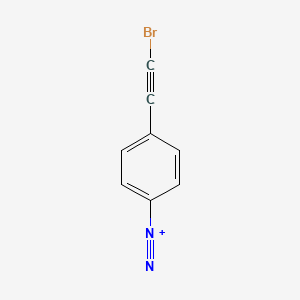
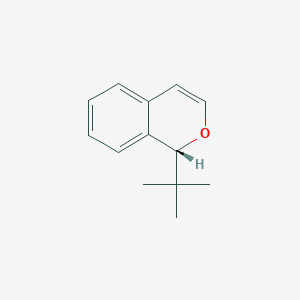
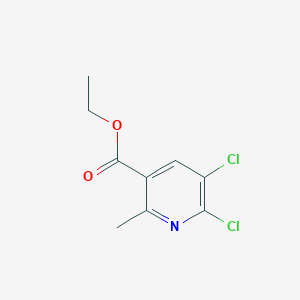

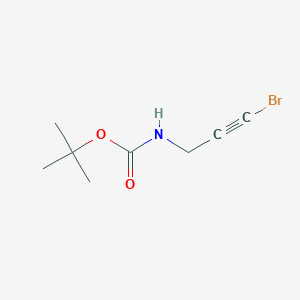
![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
